

Revolutionizing Nanoscale Imaging: Cyanine5 Azide in Super-Resolution Microscopy (STORM)

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Compound of Interest

Compound Name: Cyanine5 azide chloride

Cat. No.: B12394742

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Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stochastic Optical Reconstruction Microscopy (STORM), a groundbreaking super-resolution imaging technique, has shattered the diffraction limit of light microscopy, enabling the visualization of cellular structures at the nanoscale.^{[1][2]} The choice of fluorophore is paramount to the success of STORM imaging, with Cyanine5 (Cy5) and its derivatives emerging as powerful tools due to their exceptional photophysical properties.^{[1][3]} This document provides a comprehensive guide to the application of Cyanine5 azide (Cy5 azide) in STORM, detailing its advantages, experimental protocols, and data analysis considerations. Cy5 azide, equipped with a bioorthogonal azide group, allows for precise and efficient labeling of target biomolecules through click chemistry, making it an invaluable probe for elucidating intricate biological processes.^{[4][5]}

Principle of Cyanine5 Azide in dSTORM

Direct STORM (dSTORM) is a variant of STORM that utilizes single fluorophores that can be reversibly photoswitched between a fluorescent "on" state and a dark "off" state.^[1] Cy5 and its spectrally similar counterpart, Alexa Fluor 647, are the most widely used and best-performing fluorophores for dSTORM.^[1] Their superior performance is attributed to their excellent blinking

properties, high photon output, and favorable duty cycles (the fraction of time spent in the "on" state) in the presence of a thiol-containing imaging buffer.[1][3]

The azide functional group on Cy5 azide allows for its covalent attachment to alkyne-modified biomolecules via copper-catalyzed or strain-promoted click chemistry.[4] This bioorthogonal ligation strategy offers high specificity and efficiency, minimizing background and ensuring precise localization of the target molecule.

Key Advantages of Cyanine5 Azide for STORM

- **Exceptional Photophysical Properties:** Cy5 exhibits high photon counts per switching event and a low on-off duty cycle, both of which are critical for achieving high localization precision and image resolution in STORM.[1][6]
- **Bioorthogonal Labeling:** The azide group enables highly specific and efficient labeling of alkyne-modified proteins, nucleic acids, and other biomolecules through click chemistry.
- **Spectral Properties:** Cy5 has an excitation maximum well-suited for common 633 nm or 647 nm laser lines and its emission is in the far-red region, which helps to reduce autofluorescence from biological samples.[4]
- **pH Insensitivity:** The fluorescence of Cy5 is stable over a wide pH range (pH 4-10), making it suitable for a variety of biological imaging conditions.[4]

Quantitative Data: Photophysical Properties of STORM Fluorophores

The selection of an appropriate fluorophore is critical for successful STORM imaging. The following table summarizes and compares the key photophysical properties of Cy5 and other commonly used fluorophores for dSTORM.

Fluorophore	Excitation Max (nm)	Emission Max (nm)	Extinction Coefficient (cm ⁻¹ M ⁻¹)	Quantum Yield	Photons per Switching Event	On-Off Duty Cycle
Cyanine5 (Cy5)	~649	~670	~250,000	~0.2-0.3	High	Low
Alexa Fluor 647	~650	~668	~270,000	~0.33	~1500	~0.0004
Atto 655	~663	~682	~125,000	~0.3	~660	~0.001
Cy5.5	~675	~694	~250,000	~0.28	Moderate	~0.007

Note: The exact values for quantum yield, photons per switching event, and on-off duty cycle can vary depending on the specific imaging buffer composition and laser power.

Experimental Protocols

This section provides a detailed protocol for labeling and imaging cells using Cyanine5 azide for dSTORM.

Experimental Workflow



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Caption: A generalized workflow for dSTORM imaging using Cyanine5 azide.

Protocol 1: Cell Culture and Metabolic Labeling with an Alkyne Reporter

This protocol describes the introduction of an alkyne group into cellular proteins for subsequent labeling with Cyanine5 azide.

Materials:

- Cell culture medium (phenol red-free recommended to reduce background fluorescence)
- L-azidohomoalanine (AHA) or other alkyne-containing metabolic label
- #1.5H coverslips (170 μm thickness)
- Phosphate-buffered saline (PBS)

Procedure:

- Cell Seeding: Plate cells on #1.5H coverslips at a low confluency to ensure single cells can be imaged. Allow cells to adhere and spread overnight.
- Metabolic Labeling: Replace the normal culture medium with a medium containing the alkyne-containing metabolic label (e.g., 25-50 μM AHA). The optimal concentration and incubation time should be determined empirically for each cell type and experimental goal.
- Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) to allow for the incorporation of the alkyne label into newly synthesized proteins.
- Washing: Gently wash the cells three times with pre-warmed PBS to remove any unincorporated metabolic label.

Protocol 2: Fixation, Permeabilization, and Blocking

Materials:

- 4% Paraformaldehyde (PFA) in PBS
- 0.1% (w/v) Sodium borohydride (NaBH_4) in PBS (freshly prepared)

- Permeabilization buffer: 0.1-0.3% Triton X-100 in PBS
- Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS

Procedure:

- Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[\[7\]](#)
- Quenching: To reduce autofluorescence from aldehydes, treat the sample with 0.1% NaBH₄ in PBS for 7 minutes.[\[7\]](#)
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Permeabilize the cells with permeabilization buffer for 10 minutes.[\[7\]](#)
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Blocking: Block non-specific binding sites by incubating the cells in blocking buffer for at least 30 minutes at room temperature.[\[7\]](#)

Protocol 3: Copper-Catalyzed Click Chemistry (CuAAC) Labeling with Cyanine5 Azide

Materials:

- Cyanine5 azide
- Copper(II) sulfate (CuSO₄)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Sodium ascorbate (freshly prepared)
- PBS

Procedure:

- Prepare Click Reaction Cocktail: Prepare the following reaction cocktail immediately before use. The final concentrations may need to be optimized.
 - Cyanine5 azide: 1-5 μM
 - CuSO_4 : 50 μM
 - THPTA: 250 μM
 - Sodium ascorbate: 2.5 mM
 - Dilute all components in PBS.
- Labeling: Remove the blocking buffer and add the click reaction cocktail to the cells.
- Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
- Washing: Wash the cells extensively with PBS (at least three times for 10 minutes each) to remove unreacted labeling reagents.

Protocol 4: dSTORM Imaging

Materials:

- dSTORM imaging buffer (e.g., containing an oxygen scavenging system like glucose oxidase and catalase, and a thiol like β -mercaptoethanol or cysteamine).

Procedure:

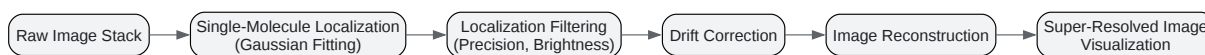
- Mount Sample: Mount the coverslip onto a microscope slide with an imaging chamber.
- Add Imaging Buffer: Add the freshly prepared dSTORM imaging buffer to the sample.
- Microscope Setup:
 - Use a high numerical aperture objective (e.g., 100x, $\text{NA} \geq 1.4$).
 - Utilize Total Internal Reflection Fluorescence (TIRF) or Highly Inclined and Laminated Optical sheet (HILO) illumination to minimize background fluorescence.^[1]

- Use a high-power laser (e.g., 640 nm) to excite the Cy5 and induce photoswitching.[8]
- A lower power activation laser (e.g., 405 nm) can be used to reactivate fluorophores into the "on" state.[1]
- Image Acquisition:
 - Set the camera exposure time (typically 10-50 ms).[1]
 - Acquire a large number of frames (e.g., 10,000-100,000) to capture a sufficient number of single-molecule localization events.[1]

Data Analysis and Image Reconstruction

The raw data from a dSTORM experiment consists of a series of images containing sparsely distributed, blinking fluorophores. This data is then processed to generate a super-resolved image.

Data Analysis Workflow



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Caption: The computational workflow for dSTORM data analysis.

- Single-Molecule Localization: Each frame of the raw data is analyzed to identify and localize the center of individual fluorescent spots with sub-pixel accuracy, typically by fitting a 2D Gaussian function to the point spread function (PSF) of each molecule.
- Filtering: Localizations are filtered based on criteria such as localization precision, photon count, and PSF shape to remove noise and artifacts.
- Drift Correction: Sample drift during the long acquisition times is a common issue and must be corrected to avoid blurring the final image. This is often done using fiducial markers or by cross-correlation of the localization data.

- **Image Reconstruction:** The final super-resolved image is generated by plotting all the filtered and drift-corrected localizations as points or small Gaussian spots.

Troubleshooting

Problem	Possible Cause	Solution
High Background Fluorescence	Incomplete washing, autofluorescence, unbound fluorophores.	Increase the number and duration of wash steps. Use a quenching step (e.g., NaBH ₄). Use phenol red-free media. [9]
Low Signal/Few Localizations	Inefficient labeling, low labeling density, incorrect imaging buffer.	Optimize click chemistry reaction conditions (reagent concentrations, incubation time). Ensure the imaging buffer is freshly prepared and contains the appropriate components.
Blurry/Drifted Image	Sample drift during acquisition.	Use a drift correction algorithm during data analysis. Ensure the microscope is on a vibration-dampened table.
Mislocalizations/Artifacts	High density of "on" fluorophores in a single frame.	Adjust laser power to optimize the blinking rate. Ensure a low duty cycle of the fluorophore. [9]

Conclusion

Cyanine5 azide is a powerful and versatile tool for super-resolution microscopy. Its excellent photophysical properties, combined with the specificity of click chemistry labeling, enable researchers to visualize cellular structures and molecular interactions with unprecedented detail. By following the detailed protocols and considering the key experimental parameters outlined in this document, researchers can effectively harness the potential of Cyanine5 azide to advance their scientific discoveries.

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